molecular formula C16H19ClSi B14474070 (Butan-2-yl)(chloro)diphenylsilane CAS No. 66740-10-1

(Butan-2-yl)(chloro)diphenylsilane

Cat. No.: B14474070
CAS No.: 66740-10-1
M. Wt: 274.86 g/mol
InChI Key: DDJQPHIDJCKCGP-UHFFFAOYSA-N
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Description

(Butan-2-yl)(chloro)diphenylsilane is a chemical compound with the molecular formula C16H19ClSi It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(chloro)diphenylsilane typically involves the reaction of diphenylsilane with butan-2-yl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:

Diphenylsilane+Butan-2-yl chlorideThis compound\text{Diphenylsilane} + \text{Butan-2-yl chloride} \rightarrow \text{this compound} Diphenylsilane+Butan-2-yl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(chloro)diphenylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted silanes.

    Oxidation Reactions: Silanol derivatives.

    Reduction Reactions: Silane derivatives.

Scientific Research Applications

(Butan-2-yl)(chloro)diphenylsilane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(chloro)diphenylsilane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved in these interactions are influenced by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)(fluoro)diphenylsilane
  • (Butan-2-yl)(bromo)diphenylsilane
  • (Butan-2-yl)(iodo)diphenylsilane

Uniqueness

(Butan-2-yl)(chloro)diphenylsilane is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns. Compared to its analogs with different halogens, the chlorine derivative may exhibit distinct chemical behavior and applications.

Properties

CAS No.

66740-10-1

Molecular Formula

C16H19ClSi

Molecular Weight

274.86 g/mol

IUPAC Name

butan-2-yl-chloro-diphenylsilane

InChI

InChI=1S/C16H19ClSi/c1-3-14(2)18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

DDJQPHIDJCKCGP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

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